molecular formula C20H15F3N6OS B3012240 2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 886942-70-7

2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B3012240
CAS RN: 886942-70-7
M. Wt: 444.44
InChI Key: DMYJRWSZEXRPKZ-UHFFFAOYSA-N
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Description

The compound is known as Pyrrothiogatain . It is a novel inhibitor of GATA family proteins, targeting the DNA-binding activity of GATA3 and other members of the GATA family . It inhibits the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation, without impairing Th1 cell differentiation, and inhibiting the expression and production of Th2 cytokines .

Scientific Research Applications

Antimicrobial and Antifungal Applications

A study conducted by Mahyavanshi, Parmar, and Mahato (2011) on derivatives of 1,2,4-triazole, a core component of the compound , revealed significant antimicrobial and antifungal properties. These compounds were synthesized and evaluated for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity, demonstrating the potential for developing new therapeutic agents targeting various microbial infections (Mahyavanshi et al., 2011).

Anticancer Applications

Wang et al. (2015) explored the modification of a related compound as a PI3K inhibitor, highlighting its remarkable anticancer effects. By altering the compound structure, they synthesized derivatives with potent antiproliferative activities against human cancer cell lines. This research suggests that similar modifications to "2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide" could yield new anticancer agents with reduced toxicity (Wang et al., 2015).

Insecticidal Applications

Fadda et al. (2017) utilized a similar molecular precursor for synthesizing various heterocycles, including pyrrole and pyridine derivatives, assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This study indicates the potential for developing novel insecticidal compounds from derivatives of the complex molecule , contributing to agricultural pest management strategies (Fadda et al., 2017).

Chemical Synthesis and Structural Analysis

Research on the synthesis and structural elucidation of related compounds provides insights into the chemical behavior and reactivity of such molecules. Stark et al. (2014) described a method for synthesizing di-, tri-, and tetrasubstituted pyridines, showcasing techniques that could be applied to the synthesis and functionalization of "2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide" for various applications (Stark et al., 2014).

Mechanism of Action

As mentioned earlier, this compound acts as an inhibitor of GATA family proteins . It targets the DNA-binding activity of GATA3 and other members of the GATA family, inhibiting the interaction between GATA3 and SOX4 . This leads to a significant suppression of Th2 cell differentiation, without impairing Th1 cell differentiation, and inhibits the expression and production of Th2 cytokines .

properties

IUPAC Name

2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N6OS/c21-20(22,23)15-7-1-2-8-16(15)25-17(30)13-31-19-27-26-18(14-6-5-9-24-12-14)29(19)28-10-3-4-11-28/h1-12H,13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYJRWSZEXRPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

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